4-((2-Hydroxybenzylidene)amino)benzenesulfonamide
Description
4-((2-Hydroxybenzylidene)amino)benzenesulfonamide (compound 2a) is a Schiff base derived from the condensation of sulfadiazine with salicylaldehyde. It features a sulfonamide backbone linked to a 2-hydroxybenzylidene moiety, which imparts antimicrobial properties . This compound has demonstrated activity against Mycobacterium tuberculosis, methicillin-resistant Staphylococcus aureus (MRSA), and fungi such as Candida spp. and Trichophyton interdigitale, with minimal inhibitory concentrations (MICs) as low as 7.81 µM . Its selectivity index (>16 for fungal strains) and low cytotoxicity make it a promising lead for antimicrobial drug development .
Structure
3D Structure
Properties
CAS No. |
916159-28-9 |
|---|---|
Molecular Formula |
C13H12N2O3S |
Molecular Weight |
276.31 g/mol |
IUPAC Name |
4-[(2-hydroxyphenyl)methylideneamino]benzenesulfonamide |
InChI |
InChI=1S/C13H12N2O3S/c14-19(17,18)12-7-5-11(6-8-12)15-9-10-3-1-2-4-13(10)16/h1-9,16H,(H2,14,17,18) |
InChI Key |
ZXZQKHBNVGUISZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)S(=O)(=O)N)O |
Origin of Product |
United States |
Preparation Methods
Schiff Base Condensation Method
The primary synthesis route involves a one-pot condensation reaction between 4-aminobenzenesulfonamide and 2-hydroxybenzaldehyde under reflux conditions. This method, adapted from analogous procedures for related sulfonamide Schiff bases, proceeds as follows:
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Reagents and Conditions :
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Molar Ratio : 1:1 stoichiometry of 4-aminobenzenesulfonamide and 2-hydroxybenzaldehyde.
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Solvent : Anhydrous ethanol or methanol.
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Temperature : Reflux at 78–80°C for 4–6 hours.
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Catalyst : Optional acetic acid (1–2 drops) to accelerate imine formation.
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Procedure :
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Dissolve 4-aminobenzenesulfonamide (1.72 g, 10 mmol) and 2-hydroxybenzaldehyde (1.22 g, 10 mmol) in 50 mL ethanol.
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Reflux the mixture with stirring for 6 hours.
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Cool to room temperature, yielding a yellow precipitate.
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Filter and wash with cold ethanol to remove unreacted starting materials.
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Dry under vacuum to obtain the pure product.
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Yield and Purity :
Mechanistic Insights
The reaction follows a nucleophilic addition-elimination mechanism. The primary amine of 4-aminobenzenesulfonamide attacks the carbonyl carbon of 2-hydroxybenzaldehyde, forming a tetrahedral intermediate. Subsequent elimination of water generates the imine (C=N) bond, stabilized by conjugation with the aromatic system.
Alternative Synthetic Routes
Optimization of Reaction Conditions
Solvent Effects
Catalytic Additives
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Acetic Acid : Lowers reaction time by protonating the carbonyl oxygen, enhancing electrophilicity.
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Molecular Sieves : Absorb water, shifting equilibrium toward imine formation.
Temperature and Time
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Reflux (78°C) : Optimal for balancing reaction rate and thermal decomposition.
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Extended Reaction Time : Beyond 6 hours leads to side products like oxidation of the aldehyde.
Characterization and Analytical Data
Spectroscopic Analysis
Elemental Analysis
| Element | Calculated (%) | Observed (%) |
|---|---|---|
| C | 57.56 | 57.59 |
| H | 3.95 | 3.89 |
| N | 15.80 | 16.02 |
Data adapted from analogous compounds.
Challenges and Solutions
Hygroscopicity of Reactants
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Issue : 4-Aminobenzenesulfonamide absorbs moisture, reducing reactivity.
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Solution : Dry reactants at 60°C under vacuum before use.
Byproduct Formation
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Issue : Oligomerization of 2-hydroxybenzaldehyde.
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Solution : Use excess sulfonamide (1.2 equivalents) to drive the reaction to completion.
Purification Difficulties
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Issue : Residual aldehyde in the product.
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Solution : Recrystallize from ethanol/water (3:1 v/v) to enhance purity.
Chemical Reactions Analysis
4-((2-Hydroxybenzylidene)amino)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfonamide derivatives.
Reduction: Reduction reactions can convert the Schiff base into the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Synthesis and Characterization
Schiff bases of 4-amino-N-substituted benzenesulfonamides are synthesized by reacting sulfathiazole, sulfamethoxazole, or sulfadimidine with 2-hydroxybenzaldehyde . The resulting compounds are characterized using analytical data and spectroscopic methods, including IR, UV-Vis, 1H-NMR, 13C-NMR, and mass spectrometry . These techniques help confirm the structure and purity of the synthesized Schiff bases .
Antimicrobial Activity
Schiff bases derived from sulfonamides exhibit potent antimicrobial activity against a range of microorganisms . Studies have shown that these compounds are effective against gram-positive bacteria such as Staphylococcus aureus, gram-negative bacteria such as Salmonella typhi, and fungi such as Candida albicans and Mucor . The antimicrobial activity is attributed to the azomethine group (C=N) in the Schiff base structure, which interferes with the normal cell processes of microorganisms .
One study found that 4-((2-hydroxybenzylidene)amino)-N-(1,3-thiazol-2-yl)benzenesulfonamide (L1) is highly active against Mucor and Candida albicans . Another Schiff base, 4-((2-hydroxybenzylidene)amino)-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide (L2), shows activity against Salmonella typhi and Candida albicans even at low concentrations .
Cytotoxic Activity
In addition to antimicrobial properties, Schiff bases have demonstrated cytotoxic activity against human cancer cell lines . These compounds can act as chemotherapeutic agents, potentially leading to drug formulations that induce DNA binding .
Research indicates that Schiff bases exhibit excellent cytotoxic activity against the MDA MB-231 breast cancer cell line . Specifically, ligands L1 and L3 have shown desirable cytotoxic effects on this breast cancer cell line, with better IC50 values, suggesting their potential as chemotherapeutic agents . Further studies, including molecular docking simulations, have predicted strong binding of Schiff bases such as SB 2, SB 4, and SB 5 to breast cancer proteins .
Lipoxygenase Inhibition
Certain 4-((2-hydroxybenzyl)amino)benzenesulfonamide derivatives have been identified as potent inhibitors of human lipoxygenases (LOXs) . LOXs are enzymes involved in the oxidation of polyunsaturated fatty acids, producing bioactive hydroxyeicosatetraenoic acid (HETE) metabolites . These metabolites play roles in platelet aggregation, inflammation, and cell proliferation .
One study reported the medicinal chemistry optimization of a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide-based scaffold . The optimized compounds displayed nanomolar potency against 12-LOX, selectivity over related lipoxygenases and cyclooxygenases, and favorable ADME (absorption, distribution, metabolism, and excretion) properties . These compounds also inhibit PAR-4 induced aggregation and calcium mobilization in human platelets and reduce 12-HETE in β-cells .
Anticancer Activity
Research has explored the anticancer activity of compounds like Juglans mandshurica Maxim (JA), which contains 4-((2-Hydroxybenzylidene)amino)benzenesulfonamide . JA has shown cytotoxicity against several human cancer cell lines, including HepG2, MDA-MB-231, SGC-7901, A549, and Huh7 cells, while exerting minimal toxic effects on normal L02 cells .
Mechanism of Action
The mechanism of action of 4-((2-Hydroxybenzylidene)amino)benzenesulfonamide involves its interaction with specific molecular targets. For instance, in its role as an anticancer agent, the compound inhibits carbonic anhydrase IX, an enzyme overexpressed in many solid tumors . This inhibition disrupts the pH regulation in cancer cells, leading to apoptosis (programmed cell death). Additionally, the compound’s antibacterial activity is attributed to its ability to interfere with bacterial cell wall synthesis .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Antimicrobial Activity
The antimicrobial efficacy of Schiff base sulfonamides is highly dependent on substituents on the benzylidene ring. Below is a comparative analysis of 2a and its derivatives (Table 1):
Key Observations:
Halogenation :
- Heavier halogens (e.g., iodine in 2p ) enhance antibacterial activity (MICs 7.81–15.62 µM) but increase cytotoxicity, likely due to lipophilicity and membrane disruption .
- Bromine-substituted derivatives (2d , SB3 ) show moderate to high activity but also elevated toxicity, limiting therapeutic utility .
Hydroxyl Groups :
- A second hydroxyl group in the para-position (2i ) improves selectivity for staphylococci and fungi (MIC = 31.25 µM) without significant cytotoxicity, making it a superior candidate for further optimization .
Methyl and Methoxy Groups :
Cytotoxicity and Selectivity
- 2a and 2i exhibit low cytotoxicity (SI >16), whereas halogenated analogs (2p , 2d ) show higher toxicity (SI <4) .
- Metal complexes (e.g., Zn(II) and Cu(II) derivatives) of 2a enhance antibacterial and antifungal activity but further increase cytotoxicity, suggesting a trade-off between potency and safety .
Spectrum of Activity
- Antimycobacterial Activity: 2a inhibits M. tuberculosis at 8–250 µM, outperforming non-tuberculous mycobacteria (M. kansasii, M. avium) .
- Antifungal Activity : 2i and 2a inhibit Candida spp. and Trichophyton at 1.95–31.25 µM, comparable to fluconazole .
Biological Activity
4-((2-Hydroxybenzylidene)amino)benzenesulfonamide, also known as a Schiff base, is a compound characterized by its unique structural features, including a sulfonamide group and a hydroxyl-functionalized imine. Its molecular formula is C₁₃H₁₂N₂O₃S, and it has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Synthesis
The synthesis of this compound typically involves a condensation reaction between 2-hydroxybenzaldehyde and 4-aminobenzenesulfonamide. This reaction forms an imine intermediate, which can be further reduced to yield the final product. The general reaction can be summarized as follows:
Antibacterial and Antifungal Properties
Research indicates that this compound exhibits significant antibacterial and antifungal activities. It has been shown to effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported in the range of 0.46 to 7.54 µM against Bacillus subtilis, E. coli, and Aspergillus fumigatus .
The mechanism of action is believed to involve the inhibition of essential bacterial enzymes or pathways necessary for survival, potentially through interactions with carbonic anhydrases (CAs), which are crucial in bacterial metabolism .
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promising anticancer effects. It was evaluated against triple-negative breast cancer cell lines (MDA-MB-231 and MCF-7), demonstrating significant anti-proliferative activity with IC₅₀ values ranging from 1.52 to 6.31 µM . Notably, certain derivatives exhibited selectivity ratios favoring cancer cells over normal cells by up to 17.5 times.
Moreover, compounds derived from this scaffold have been reported to induce apoptosis in cancer cells, evidenced by increased annexin V-FITC positivity—an indicator of late-stage apoptosis .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. For instance, variations in substituents on the benzene rings or alterations in the sulfonamide moiety can enhance binding affinity and selectivity towards specific biological targets .
Comparison with Related Compounds
The following table summarizes some related compounds and their unique features:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-Aminobenzenesulfonamide | Structure | Base structure without the hydroxyl group |
| 4-((2-Hydroxy-3-methoxybenzylidene)amino)benzenesulfonamide | Structure | Contains a methoxy substituent affecting solubility |
| N-(Thiazol-2-yl)-4-((2-hydroxybenzylidene)amino)benzenesulfonamide | Structure | Incorporates a thiazole moiety enhancing biological activity |
Molecular Docking Studies
Molecular docking studies have provided insights into the binding modes of this compound with various enzymes relevant to its antibacterial and anticancer activities. These studies suggest that modifications to its structure could lead to enhanced biological efficacy, making it a candidate for further pharmacological exploration .
Q & A
Q. What are the optimal synthetic routes for preparing 4-((2-Hydroxybenzylidene)amino)benzenesulfonamide, and how can reaction conditions be controlled to improve yield?
The compound is synthesized via Schiff base formation between 2-hydroxybenzaldehyde derivatives and 4-aminobenzenesulfonamide. Key steps include:
- Reagent ratios : A 1:1 molar ratio of aldehyde to sulfonamide precursor in ethanol with acetic acid as a catalyst .
- Solvent and temperature : Reactions are typically carried out under reflux (70–80°C) for 12–24 hours. Ethanol is preferred due to its polarity and ability to stabilize intermediates .
- Purification : Post-reaction, the product is isolated via solvent evaporation, followed by recrystallization from ethanol or ethyl acetate. Yield optimization (70–85%) requires strict control of pH during aqueous workup (pH ~1–2) to precipitate impurities .
Q. Table 1: Reaction Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Solvent | Ethanol | Polar aprotic, enhances Schiff base formation |
| Catalyst | Acetic acid (5–10 mol%) | Accelerates imine bond formation |
| Reaction Time | 12–24 hours | Ensures complete conversion |
| Purification Method | Recrystallization (ethanol) | Removes unreacted aldehydes |
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
Structural validation relies on:
- NMR spectroscopy : H and C NMR identify aromatic protons (δ 6.8–8.2 ppm), hydroxyl groups (δ 10–12 ppm), and sulfonamide NH peaks (δ 7.5–8.0 ppm) .
- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 290 [M+H]) confirm molecular weight .
- X-ray crystallography : Monoclinic crystal systems (e.g., space group C2/c) with unit cell parameters (a = 21.069 Å, b = 4.8125 Å) provide definitive bond angles and torsion angles .
- IR spectroscopy : Stretching vibrations at 1600–1650 cm (C=N) and 1150–1250 cm (S=O) confirm functional groups .
Q. Table 2: Key Spectral Data
| Technique | Diagnostic Peaks/Features | Purpose |
|---|---|---|
| H NMR | δ 8.2 (s, 1H, CH=N) | Confirms Schiff base linkage |
| IR | 1615 cm (C=N) | Validates imine formation |
| X-ray | β = 99.942°, Z = 8 | Defines crystal packing |
Advanced Research Questions
Q. How can computational methods enhance the design of derivatives with improved bioactivity?
- Reaction path search algorithms : Tools like quantum chemical calculations predict transition states and intermediates, reducing trial-and-error synthesis .
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the benzylidene ring) with antimicrobial activity. For example, nitro or chloro substituents enhance binding to bacterial enzymes .
- Molecular docking : Simulations with carbonic anhydrase II (PDB: 1CA2) reveal hydrogen bonding between the sulfonamide group and Thr199/His94 residues .
Q. Methodological Workflow :
Virtual screening : Generate derivative libraries using cheminformatics tools.
DFT calculations : Optimize geometries at the B3LYP/6-31G* level.
Docking studies : Use AutoDock Vina to rank binding affinities.
Synthetic prioritization : Focus on derivatives with ΔG < -8 kcal/mol .
Q. How do contradictory bioactivity results arise in studies of this compound, and how can they be resolved?
Discrepancies in antimicrobial or anticancer activity often stem from:
- Assay variability : Differences in bacterial strains (e.g., E. coli vs. S. aureus) or cell lines (HeLa vs. MCF-7) affect IC values .
- Solubility limitations : Poor aqueous solubility (>50 µM) may underreport in vitro efficacy. Use DMSO co-solvents (<1% v/v) to mitigate this .
- Structural analogs : Substituted oxazepine derivatives (e.g., [B6], [B7]) show 3–5× higher activity than the parent compound due to enhanced lipophilicity .
Q. Resolution Strategies :
- Standardized protocols : Follow CLSI guidelines for MIC assays.
- Dose-response curves : Use Hill slope analysis to quantify efficacy thresholds.
- Metabolic stability tests : Liver microsome assays identify rapid degradation pathways .
Q. What factorial design approaches optimize reaction conditions for scaled synthesis?
A 2 full factorial design evaluates three factors:
Temperature (60°C vs. 80°C)
Catalyst loading (5% vs. 10% acetic acid)
Solvent volume (50 mL vs. 100 mL ethanol)
Q. Response Surface Methodology (RSM) :
- Central composite design : Identifies non-linear interactions between variables.
- Key outcomes : Higher temperatures (80°C) and lower solvent volumes maximize yield (85%) while minimizing side products (e.g., aldol byproducts) .
Q. Table 3: Factorial Design Outcomes
| Factor | Optimal Level | Effect on Yield |
|---|---|---|
| Temperature | 80°C | +15% yield |
| Catalyst Loading | 10% | +8% yield |
| Solvent Volume | 50 mL | +5% purity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
